N,N,N'-triethyl-N'-[(2-fluorophenyl)methyl]ethane-1,2-diamine
Overview
Description
N,N,N’-triethyl-N’-[(2-fluorophenyl)methyl]ethane-1,2-diamine is an organic compound that belongs to the class of ethane-1,2-diamines. This compound is characterized by the presence of a fluorophenyl group attached to the nitrogen atom, along with three ethyl groups. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’-triethyl-N’-[(2-fluorophenyl)methyl]ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with triethylamine and 2-fluorobenzyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N,N’-triethyl-N’-[(2-fluorophenyl)methyl]ethane-1,2-diamine can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N,N,N’-triethyl-N’-[(2-fluorophenyl)methyl]ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N,N,N’-triethyl-N’-[(2-fluorophenyl)methyl]ethane-1,2-diamine oxide.
Reduction: Formation of N,N,N’-triethyl-N’-[(2-fluorophenyl)methyl]ethane-1,2-diamine hydride.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N,N,N’-triethyl-N’-[(2-fluorophenyl)methyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biological probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N,N,N’-triethyl-N’-[(2-fluorophenyl)methyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to specific targets, while the ethyl groups provide steric hindrance, influencing its reactivity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N,N’-trimethyl-N’-[(2-fluorophenyl)methyl]ethane-1,2-diamine
- N,N,N’-triethyl-N’-[(2-chlorophenyl)methyl]ethane-1,2-diamine
- N,N,N’-triethyl-N’-[(2-bromophenyl)methyl]ethane-1,2-diamine
Uniqueness
N,N,N’-triethyl-N’-[(2-fluorophenyl)methyl]ethane-1,2-diamine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its binding affinity to specific molecular targets. The ethyl groups provide steric hindrance, making it more selective in its interactions compared to similar compounds with different substituents.
Properties
IUPAC Name |
N,N,N'-triethyl-N'-[(2-fluorophenyl)methyl]ethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25FN2/c1-4-17(5-2)11-12-18(6-3)13-14-9-7-8-10-15(14)16/h7-10H,4-6,11-13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCCMPVWANFETI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(CC)CC1=CC=CC=C1F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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